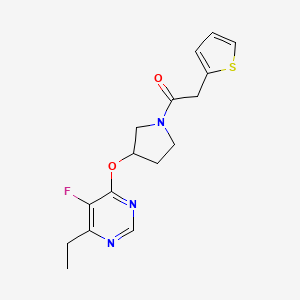
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is an organic compound with a complex structure that includes pyrimidine, pyrrolidine, and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. The starting materials usually include 6-Ethyl-5-fluoropyrimidin-4-ol, pyrrolidine, and 2-thiopheneethylamine. The reaction conditions may require catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Temperature control and inert atmosphere (nitrogen or argon) are often necessary to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound might be proprietary, they generally follow the principles of green chemistry to minimize waste and energy consumption. Scaling up the synthesis would involve optimizing reaction conditions, employing efficient purification techniques such as recrystallization or chromatography, and ensuring the safety and environmental regulations are met.
化学反应分析
Types of Reactions
Oxidation: : This compound may undergo oxidative reactions, especially in the presence of strong oxidizing agents.
Reduction: : It can also be reduced under specific conditions, typically using reducing agents like lithium aluminum hydride (LAH).
Substitution: : Various substitution reactions can occur, especially on the pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LAH).
Substitution Reactions: : Nucleophiles like amines or thiols, often in the presence of base catalysts.
Major Products Formed
The reactions will primarily lead to the formation of derivatives of the original compound, with modifications on the pyrimidine or thiophene rings, potentially altering its physical and chemical properties.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound might be studied for its interactions with biomolecules such as proteins and nucleic acids. Its unique structure could potentially interfere with biological pathways, leading to new insights in molecular biology.
Medicine
The compound's potential pharmacological properties make it a candidate for drug development. Researchers may explore its efficacy in treating specific diseases or conditions by examining its interaction with biological targets.
Industry
In the industry, this compound could find applications in the development of new materials with unique properties. Its chemical structure might impart specific characteristics, such as enhanced conductivity or stability, to industrial products.
作用机制
The mechanism by which 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects is closely related to its ability to interact with molecular targets within cells. These targets may include enzymes, receptors, or DNA. The compound's structure enables it to form non-covalent bonds with these targets, thereby modulating their activity. Pathways involved could range from signal transduction to gene expression regulation.
相似化合物的比较
Uniqueness
Compared to similar compounds, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone stands out due to its specific substituents on the pyrimidine and thiophene rings. These substituents can significantly influence its chemical reactivity and biological activity, making it a unique candidate for various applications.
List of Similar Compounds
1-(3-((6-Methyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
1-(3-((6-Ethyl-5-bromopyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
1-(3-((6-Ethyl-5-iodopyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
Hope this covers what you were looking for!
属性
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-2-13-15(17)16(19-10-18-13)22-11-5-6-20(9-11)14(21)8-12-4-3-7-23-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBVVHRIZOZEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
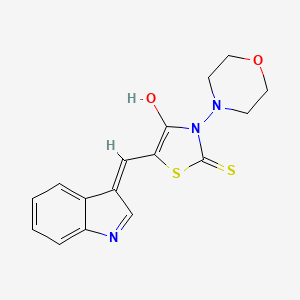
![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)
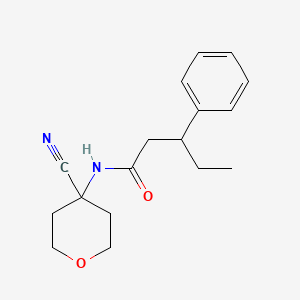
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2487034.png)
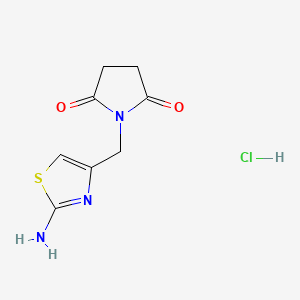
![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)
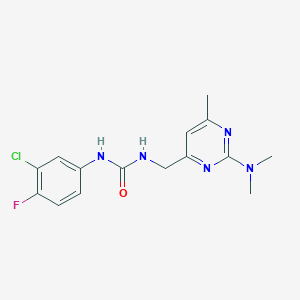
![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)
![5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2487046.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)
![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)
![Ethyl N-{[3-(trifluoromethyl)phenyl]carbamothioyl}carbamate](/img/structure/B2487051.png)
![Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate](/img/structure/B2487054.png)
